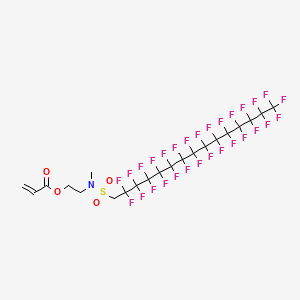
(S)-1-Morpholinopropan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Morpholinopropan-2-amine hydrochloride: Blasticidin S , is a nucleoside antibiotic derived from Streptomyces griseochromogenes. It specifically inhibits protein synthesis by interfering with peptide bond formation in both prokaryotic and eukaryotic organisms. Blasticidin S is commonly used for selecting transfected cells carrying the bsr or BSD resistance genes. Its rapid and potent action leads to cell death even at low antibiotic concentrations .
準備方法
Synthetic Routes:: Blasticidin S can be synthesized through various routes. One common method involves coupling the nucleoside base (adenine) with a peptidyl moiety. The hydrochloride salt form is typically used for stability and solubility.
Reaction Conditions:: The specific synthetic conditions may vary, but the overall process involves coupling the nucleoside and peptidyl components. Detailed reaction conditions are available in the literature.
Industrial Production:: Industrial-scale production of Blasticidin S involves fermentation of Streptomyces griseochromogenes cultures, followed by extraction and purification.
化学反応の分析
Blasticidin S undergoes several types of reactions:
Peptide Bond Formation Inhibition: Its primary mode of action involves disrupting peptide bond formation during translation.
Common Reagents and Conditions: Blasticidin S is stable under physiological pH and temperature conditions.
Major Products: The major product is the active form of Blasticidin S, which inhibits protein synthesis.
科学的研究の応用
Chemistry::
Cell Line Selection: Blasticidin S is widely used to select transfected cells expressing the or genes.
Protein Synthesis Studies: Researchers employ Blasticidin S to investigate translation mechanisms.
Gene Expression Studies: Blasticidin S aids in studying gene expression and protein synthesis.
Cell Viability Assays: Its rapid cytotoxic effect makes it valuable for assessing cell viability.
Antibiotic Research: Blasticidin S contributes to understanding bacterial protein synthesis and antibiotic resistance.
Bioproduction: Blasticidin S is used in bioprocesses for protein production.
作用機序
Blasticidin S interferes with the release factor-induced hydrolysis of peptidyl-tRNA, preventing peptide bond formation. It selectively targets ribosomes, disrupting protein synthesis.
類似化合物との比較
Blasticidin S stands out due to its rapid action and low effective concentration. Similar compounds include other nucleoside antibiotics like Propranolol (used as a β-adrenergic receptor antagonist) and Nystatin (an antifungal agent) .
Remember, Blasticidin S plays a crucial role in cell biology research and drug development
特性
分子式 |
C7H17ClN2O |
|---|---|
分子量 |
180.67 g/mol |
IUPAC名 |
1-morpholin-4-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6,8H2,1H3;1H |
InChIキー |
RCNXLEBXTHGOQC-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCOCC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


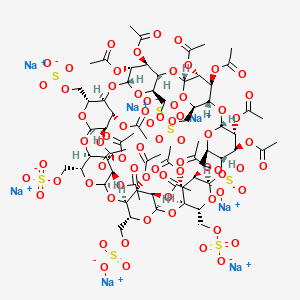
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)
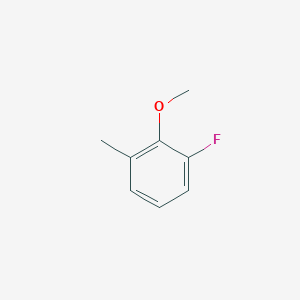
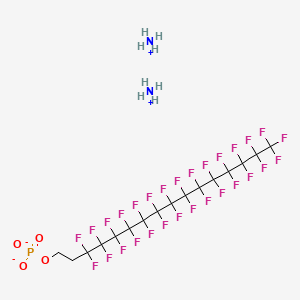


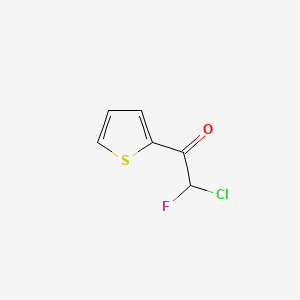

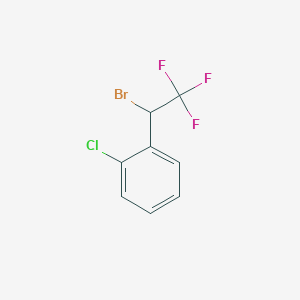
![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)
